Crotylboronic acid

Catalog No.
S13926778
CAS No.
M.F
C4H9BO2
M. Wt
99.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Crotylboronic acid

Product Name

Crotylboronic acid

IUPAC Name

but-2-enylboronic acid

Molecular Formula

C4H9BO2

Molecular Weight

99.93 g/mol

InChI

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3

InChI Key

IXSKGWZJVNAIOD-UHFFFAOYSA-N

Canonical SMILES

B(CC=CC)(O)O

Crotylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a crotyl moiety. Its chemical structure can be represented as C4H9BO2\text{C}_4\text{H}_9\text{B}\text{O}_2, where the boron atom is bonded to a carbon chain that includes a double bond. This compound is significant in organic synthesis and medicinal chemistry due to its unique reactivity and ability to form stable complexes with various substrates.

  • Cross-Coupling Reactions: It is commonly used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it helps form carbon-carbon bonds by reacting with aryl halides or other electrophiles .
  • Electrophilic Additions: The boron atom in crotylboronic acid acts as an electrophile, allowing it to react with nucleophiles such as alcohols and amines, leading to the formation of various derivatives .
  • Conjugate Additions: Crotylboronic acid can undergo conjugate addition reactions, where it adds to α,β-unsaturated carbonyl compounds, facilitating the formation of complex molecules .

Crotylboronic acid exhibits potential biological activity due to its ability to interact with biological molecules. As a Lewis acid, it can form reversible complexes with nucleophilic sites in enzymes and other biomolecules, which may influence their activity. Such interactions suggest that boronic acids could be explored for therapeutic applications, particularly in drug design targeting specific enzyme pathways .

The synthesis of crotylboronic acid can be achieved through several methods:

  • Direct Boronation: One common method involves the reaction of crotyl halides with boron reagents, such as borane or trialkylboranes, under controlled conditions to yield crotylboronic acid .
  • Transmetalation: This method utilizes organolithium or Grignard reagents in combination with boron halides to produce boronic acids from corresponding alkyl or alkenyl groups .
  • Pinacol Boronate Formation: Crotylboronic acid can also be synthesized through the pinacol boronate route, where it is formed by reacting pinacol esters with appropriate reagents under acidic conditions .

Crotylboronic acid finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.
  • Materials Science: The compound can be used in the development of new materials due to its unique chemical properties and reactivity .
  • Medicinal Chemistry: Its ability to interact with biological systems makes it a candidate for drug development targeting specific diseases or conditions .

Research into the interactions of crotylboronic acid with biological molecules reveals its potential as a therapeutic agent. Studies indicate that its boron atom can form non-covalent interactions with hydroxyl groups in carbohydrates and amino acids in proteins, suggesting avenues for drug design that exploit these interactions . The stability of these complexes may enhance the efficacy of drugs developed using crotylboronic acid.

Crotylboronic acid shares similarities with other boronic acids but has unique features that distinguish it:

Compound NameStructureMolar Mass (g/mol)Unique Features
Phenylboronic AcidC6H5-B(OH)2121.93Used extensively in Suzuki reactions
Methylboronic AcidCH3-B(OH)259.86Smaller size leads to different reactivity
Cis-Propenylboronic AcidC3H5-B(OH)285.90Isomeric form affecting stereochemistry
Trans-Propenylboronic AcidC3H5-B(OH)285.90Different stereochemistry compared to cis counterpart

Crotylboronic acid's unique structure allows for specific reactivity patterns not observed in simpler boronic acids, making it particularly valuable in synthetic organic chemistry and medicinal applications.

The stereoselective preparation of cis- and trans-crotylboronic acid pinacol esters relies on precise control of alkene geometry during boronate formation. The trans isomer (trans-2-(2-buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is synthesized via indium(III) triflate [In(OTf)₃]-catalyzed crotylboration of aldehydes, where the reaction proceeds through a chair-like transition state to favor the E-configuration. Characterization data for the trans isomer include a refractive index of $$n_{20}/D = 1.434$$ and a density of 0.888 g/mL at 25°C.

In contrast, the cis isomer (cis-2-(2-buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is obtained using ytterbium(III) triflate [Yb(OTf)₃] or trifluoroacetic acid (TFA) as catalysts, which promote Z-selectivity through steric modulation of the boron-aldehyde adduct. The distinct nuclear magnetic resonance (NMR) chemical shifts of the boron centers (δ = 32 ppm for crotylboronates vs. δ = 22 ppm for methoxypinacolborane) provide a reliable metric for monitoring reaction progress.

Parametertrans-Isomercis-Isomer
Refractive Index$$n_{20}/D = 1.434$$$$n_{20}/D = 1.428$$
Density (25°C)0.888 g/mL0.892 g/mL
Boron NMR Shiftδ = 32 ppmδ = 31.5 ppm

Nickel-Catalyzed Z-Selective Alkene Isomerization Strategies

Nickel-catalyzed isomerization represents a breakthrough in accessing (Z)-α-boryl-crotylboronates. A Ni(cod)₂/PCy₃ system facilitates Z-selective 1,4-hydroboration of 1-substituted dienes, yielding allylboronates with >95% stereochemical purity. This method circumvents the limitations of traditional hydroboration, which predominantly delivers 1,2-addition products. The reaction mechanism involves oxidative addition of pinacolborane (HBpin) to nickel, followed by migratory insertion into the terminal alkene and reductive elimination to afford the Z-configured product.

Notably, this strategy tolerates diverse functional groups, including silyl ethers, esters, and unprotected alcohols, making it applicable to polyfunctional substrates. For example, the reaction of 1,3-decadiene with HBpin under Ni catalysis produces (Z)-allylic boronate esters within 20 minutes at room temperature.

Lithiation-Borylation Approaches for α-Substituted Derivatives

Lithiation-borylation sequences enable the synthesis of α-substituted crotylboronates by leveraging the nucleophilic character of boron-stabilized carbanions. Treatment of crotylboronic acid pinacol ester with lithium diisopropylamide (LDA) generates a boronate-stabilized allyllithium species, which undergoes electrophilic trapping with alkyl halides or carbonyl compounds. This method provides access to γ,δ-disubstituted allylboronates, which are challenging to prepare via conventional hydroboration.

For instance, lithiation of trans-crotylboronic acid pinacol ester followed by quenching with methyl iodide yields the α-methyl derivative with retention of alkene geometry. The reaction’s success hinges on the use of hexanes as a non-polar solvent to suppress undesired β-hydride elimination.

Tartrate-Modified Crotylboronate Reagents for Diastereodivergence

Tartrate-derived chiral auxiliaries impart diastereodivergent selectivity in crotylboration reactions. By employing (R,R)- or (S,S)-tartrate-modified boronates, chemists can access either syn- or anti-homoallylic alcohols from the same aldehyde substrate. The tartrate moiety enforces a rigid transition state wherein the aldehyde’s stereoelectronic preferences (e.g., Felkin-Anh vs. anti-Felkin alignment) dictate the product configuration.

For example, crotylboration of (S)-3-(tert-butyldimethylsilyloxy)pentanal with a tartrate-modified reagent produces the 3,4-anti-4,5-syn-stereotriad with >20:1 diastereoselectivity. Competing gauche-pentane interactions between the crotyl methyl group and the aldehyde’s side chain are minimized in the favored transition state, as revealed by computational modeling.

BINOL-Derived Chiral Catalysts in Enantioselective Allylboration

Binaphthyl-derived phosphoric acids represent a pivotal class of asymmetric organocatalysts that enable highly enantioselective allylboration reactions involving crotylboronic acid derivatives [1]. The catalytic activity of these chiral phosphates depends significantly on their acidity and geometric configuration, with the phosphoric acid moiety performing enantioselective protonation [1]. Chiral BINOL-derived diols have demonstrated exceptional performance in catalyzing the enantioselective asymmetric allylboration of acyl imines, requiring 15 mol% of (S)-3,3'-Ph2-BINOL as the catalyst and allyldiisopropoxyborane as the nucleophile [2].

The mechanistic pathway for BINOL-derived phosphoric acid-catalyzed asymmetric allylboration proceeds through a transition state involving hydrogen-bonding interactions from the catalyst hydroxyl group to the pseudoaxial oxygen of the cyclic boronate, along with stabilizing interactions from the phosphoryl oxygen to the formyl hydrogen of the aldehyde [3]. These interactions lower the energy of the transition structure and provide additional rigidity to the system [3]. Density functional theory and quantum mechanics/molecular mechanics hybrid calculations have confirmed that this mechanistic pathway is consistent with experimentally observed enantioselectivity [3].

Substrate TypeCatalyst LoadingYield (%)Enantiomeric RatioReference
Aromatic Imines15 mol%75-9495:5-99.5:0.5 [2]
Aliphatic Imines15 mol%75-9495:5-99.5:0.5 [2]
Aldehydes2-10 mol%85-9592:8-98:2 [4]

Recent advances have shown that chiral BINOL derivatives can effectively catalyze allylboration of ketones with gamma-disubstituted allylboronic acids, enabling single-step creation of adjacent quaternary stereocenters with high selectivity [5]. The reaction is suitable for forming adjacent quaternary stereocenters, with appropriate choice of chiral catalyst and stereoisomeric prenyl substrate allowing full control of stereo- and enantioselectivity [5] [6].

Brønsted Acid-Catalyzed Kinetic Resolution of Racemic Crotylboronates

Brønsted acid-catalyzed kinetic resolution represents a powerful strategy for accessing enantioenriched crotylboronic acid derivatives from racemic starting materials [7] [8]. The kinetic resolution process exploits differential reaction rates between enantiomers of racemic substrates when exposed to chiral, nonracemic reagents or catalysts [8]. Chiral phosphoric acids have emerged as particularly effective catalysts for these transformations, performing enantioselective protonation while maintaining high selectivity factors [8].

The Brønsted acid-catalyzed kinetic resolution-allylboration reaction sequence of racemic alpha-borylmethyl-(E)-crotylboronate provides (Z)-delta-hydroxymethyl-anti-homoallylic alcohols with high Z-selectivities and enantioselectivities upon oxidative workup [7] [9]. This methodology represents a significant advancement in accessing stereochemically complex products from readily available racemic starting materials [7].

Starting MaterialCatalystSelectivity Factor (s)Product ee (%)Yield (%)
Racemic CrotylboronateChiral Phosphoric Acid15-4685-9545-55
BINOL DerivativesAmmonium SaltUp to 46>99Variable

The development of improved kinetic resolution processes has focused on enhancing selectivity factors while maintaining practical yields [10]. Recent research has demonstrated that ammonium salt-catalyzed kinetic resolution of racemic BINOL derivatives with benzyl tosylate proceeds with selectivity factors up to 46, representing a scalable and practical process applicable across more than 30 different C2- and non-C2-symmetric BINOL derivatives [10].

Enantioconvergent Pathways for Chiral 1,5-Diol Synthesis

Enantioconvergent synthetic pathways represent an ideal approach for asymmetric catalysis, as they enable conversion of racemic starting materials to highly enantioenriched products in up to 100% yield [11]. These transformations circumvent the inherent inefficiency of traditional kinetic resolution processes, which typically have maximum chemical yields of 50% [11]. Enantioconvergent processes operate such that both enantiomers of the racemate are converted into the same enantiomer of the product [12] [11].

The synthesis of chiral nonracemic 1,5-diols through enantioconvergent pathways has been demonstrated using racemic alpha-borylmethyl-(E)-crotylboronate as starting material [12] [9]. These processes utilize chiral phosphoric acid catalysts to achieve excellent optical purity in the final products [12]. The (Z)-2-methyl-3-pentene-1,5-diols and their reduced forms represent common structural motifs in numerous bioactive natural products [9].

Dynamic kinetic asymmetric transformation (DYKAT) of 1,5-diols has been performed using Candida antarctica lipase B, Pseudomonas cepacia lipase H, and ruthenium catalyst systems [13]. The resulting optically pure 1,5-diacetates serve as useful synthetic intermediates for preparing enantiopure 2,6-disubstituted piperidines and enantiopure 3,5-disubstituted morpholines [13].

Transformation TypeCatalyst SystemProduct ee (%)Yield (%)Application
EnantioconvergentChiral Phosphoric Acid90-9970-851,5-Diol Synthesis
DYKATLipase B + Ru Catalyst85-9565-80Heterocycle Precursors
Parallel ResolutionDual Biocatalyst89-9585-92Diol Products

Dynamic Kinetic Asymmetric Allylboration of Ketones

Dynamic kinetic asymmetric allylboration of ketones represents an advanced synthetic methodology that combines epimerization processes with asymmetric allylboration to achieve high enantioselectivity [14] [15]. This approach utilizes CuF-catalyzed asymmetric allylation with allylboronates as nucleophiles, employing chiral phosphine complexes as asymmetric catalysts and La(OiPr)3 as cocatalyst [14].

The mechanism involves nucleophile activation through transmetalation from boron to copper, facilitated by the cocatalyst system [14]. The active nucleophile is an allylcopper species generated through this transmetalation process, with identical enantioselectivity observed using allylboronate, allyltrimethoxysilane, or allyltributyltin as allylating reagents [14]. This strongly suggests that allylcopper acts as the common reactive intermediate [14].

Catalytic asymmetric allylboration of ketones using gamma-disubstituted allylboronic acids has been shown to produce products with adjacent quaternary stereocenters in high yield and stereoselectivity [16] [17]. Various electrophiles, including 3,4-dihydroisoquinolines and indoles, can be prenylated in a fully stereodivergent fashion by switching the E/Z geometry of the allylboronate and/or the enantiomer of the BINOL catalyst [16] [17].

Ketone SubstrateCatalyst LoadingTemperature (°C)ee (%)Yield (%)dr
Aromatic Ketones2-5 mol%2590-9880-95>20:1
Aliphatic Ketones2-5 mol%2585-9575-90>15:1
Alpha-Substituted5-10 mol%095-9970-85>25:1

The stereoselective addition of crotylboronic acid to aldehydes proceeds through highly organized six-membered cyclic transition states that follow the Zimmerman-Traxler model [1]. These chair-like transition states represent the cornerstone of understanding stereochemical outcomes in crotylboration reactions. The preference for six-membered cyclic arrangements over alternative five-membered or acyclic transition states has been conclusively demonstrated through extensive density functional theory calculations [2].

The six-membered cyclic transition state minimizes steric hindrance while optimizing orbital alignment, creating a thermodynamically and kinetically favorable pathway for carbon-carbon bond formation [1]. Computational studies using B3LYP/6-31G* and M06-2X methodologies have shown that chair-like conformations are preferred over boat-like alternatives by approximately 5-7 kcal/mol [3]. This substantial energy difference ensures high stereoselectivity in the addition process.

The geometry of these transition states is characterized by specific bond lengths and angles that directly influence the stereochemical outcome. The forming carbon-carbon bond typically measures 2.25-2.27 Å, while the breaking boron-carbon bond extends to approximately 1.92 Å [4]. These geometric parameters have been validated through isotope effect studies, which demonstrate substantial carbon-13 kinetic isotope effects at the reacting centers, confirming the concerted nature of the bond-forming and bond-breaking processes [5].

Furthermore, the facial selectivity observed in aldehydes bearing chiral centers can be rationalized through analysis of the competing chair-like transition states. The aldehyde substituent preferentially adopts an equatorial position in the chair conformation, leading to predictable stereochemical outcomes based on substrate structure [4]. This predictive capability has made crotylboronic acid a valuable reagent in asymmetric synthesis.

Borotropic Shift Dynamics in α-Substituted Systems

The borotropic shift phenomenon in α-substituted crotylboronic acid systems represents a crucial mechanistic pathway that directly impacts the stereochemical outcomes of aldehyde additions. These 1,3-borotropic shifts involve the migration of the boron atom across the allylic system, potentially leading to equilibration between different regioisomers [6].

Recent computational investigations have elucidated the mechanistic details of these rearrangements, particularly in the context of nickel-catalyzed isomerization reactions. The Z-selective alkene isomerization of α-boryl substituted homoallylboronates has been shown to proceed through a carefully orchestrated sequence involving NiBr2 catalysis [7]. Under optimized conditions using 10 mol% NiBr2, dppp ligand, and zinc additives, the isomerization provides Z-crotylboronate products with excellent selectivity.

The transition state for the borotropic shift involves a suprafacial 1,3-migration that preserves the stereochemical integrity of the migrating boron center [8]. Density functional theory calculations reveal that the activation barrier for this process typically ranges from 15-25 kcal/mol, depending on the substitution pattern and reaction conditions [9]. The driving force for rearomatization in benzylic systems can significantly lower this barrier, facilitating the shift under milder conditions.

Lewis acid catalysis has emerged as a powerful tool for promoting borotropic shifts. The coordination of Lewis acids to the pinacol oxygen atoms reduces the electron donation to boron, thereby accelerating the migration process [8]. This effect has been quantified through computational studies, which show that Lewis acid coordination can reduce the activation barrier by 5-10 kcal/mol compared to the uncatalyzed process.

The stereochemical course of the borotropic shift depends critically on the substitution pattern of the α-carbon. Primary alkyl substituents undergo migration with excellent retention of configuration, while secondary substituents may show some degree of stereochemical scrambling [6]. These findings have important implications for the design of stereoselective synthetic transformations using α-substituted crotylboronic acids.

DFT Investigations of Facial Selectivity in Aldehyde Couplings

Computational studies using density functional theory have provided detailed insights into the factors governing facial selectivity in aldehyde crotylboration reactions. The facial selectivity arises from the preferential approach of the aldehyde to one face of the crotylboronic acid reagent, determined by the relative energies of competing transition states [10].

B3LYP/6-311+G** calculations have been employed to analyze the electronic and steric factors that control the approach of aldehydes to crotylboronic acid systems [11]. The transition states for facial selectivity typically involve the coordination of the aldehyde carbonyl oxygen to the boron center, followed by nucleophilic attack of the crotyl group on the aldehyde carbon. The energy difference between competing transition states ranges from 2-8 kcal/mol, corresponding to selectivities of 85-99% [12].

The origin of facial selectivity can be traced to several contributing factors. Steric interactions between the aldehyde substituent and the crotyl methyl group play a dominant role in determining the preferred transition state geometry [13]. Computational analysis reveals that the aldehyde substituent adopts a pseudoequatorial position in the favored chair-like transition state, minimizing 1,3-diaxial interactions.

Electronic effects also contribute significantly to facial selectivity. The electron-withdrawing or electron-donating nature of aldehyde substituents affects the electrophilicity of the carbonyl carbon and influences the transition state energies [14]. Computational studies using natural bond orbital analysis have quantified these effects, showing that electron-withdrawing groups generally enhance the reactivity while maintaining high facial selectivity.

The computational predictions of facial selectivity have been validated through systematic experimental studies. The calculated selectivities show excellent correlation with experimental observations, with typical deviations of less than 5% in enantiomeric excess values [15]. This agreement demonstrates the predictive power of modern computational methods in understanding and designing stereoselective transformations.

Hydrogen-Bonding Networks in Chiral Induction Processes

The role of hydrogen-bonding networks in chiral induction processes involving crotylboronic acid represents a sophisticated mechanism for achieving high enantioselectivity in asymmetric synthesis. These networks, typically established through chiral phosphoric acid catalysts or chiral auxiliary groups, create a well-defined chiral environment that directs the stereochemical outcome of the reaction [16].

Computational investigations using B3LYP/6-311+G** methodology have revealed the detailed structure of these hydrogen-bonding networks. The most effective chiral phosphoric acids contain BINOL-derived frameworks that create multiple hydrogen-bonding interactions with both the aldehyde substrate and the crotylboronic acid reagent [17]. These interactions include direct hydrogen bonds between the phosphoric acid hydroxyl group and the aldehyde carbonyl oxygen, as well as weaker interactions involving the phosphoryl oxygen and aldehydic hydrogen.

The stabilization provided by these hydrogen-bonding networks typically amounts to 2-4 kcal/mol in the favored transition state, while simultaneously destabilizing the competing pathway [16]. This differential stabilization is sufficient to achieve enantiomeric excesses exceeding 90% in many cases. The computational analysis reveals that the hydrogen-bonding interactions not only provide energetic stabilization but also rigidify the transition state structure, reducing the entropy of activation.

Multiple hydrogen-bonding interactions have been shown to be particularly effective in controlling selectivity. Chiral phosphoramide catalysts, which can engage in additional hydrogen-bonding interactions compared to phosphoric acids, demonstrate superior performance with sterically hindered aldehydes [16]. The computational studies indicate that these additional interactions, including SO⋯H-C and C-F⋯H-C hydrogen bonds, contribute synergistically to the overall chiral induction.

The design of optimal hydrogen-bonding networks requires careful consideration of the geometric constraints imposed by the transition state structure. Computational screening of various chiral catalyst structures has identified key structural features that enhance hydrogen-bonding interactions while maintaining the overall geometry required for productive reaction. These findings have guided the development of new chiral catalysts with improved selectivity and broader substrate scope.

The validation of these computational predictions through experimental studies has confirmed the importance of hydrogen-bonding networks in achieving high enantioselectivity. The correlation between calculated hydrogen-bonding energies and experimental enantiomeric excesses provides strong evidence for the proposed mechanism and demonstrates the utility of computational methods in catalyst design [18].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

100.0695597 g/mol

Monoisotopic Mass

100.0695597 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

Explore Compound Types